9H-Carbazole, 3,6,9-triphenyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

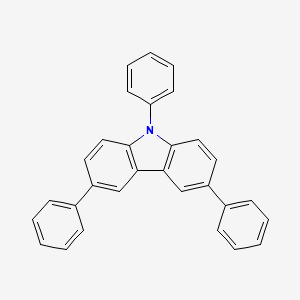

9H-Carbazole, 3,6,9-triphenyl-, also known as Tris-PCz, is a compound with a tri-carbazole back-boned structure joined at the 3 and 6 positions . The highly-conjugated carbazoles make Tris-PCz electron-rich, which is widely used as a hole-transport layer material in TADF-OLED devices .

Synthesis Analysis

The synthesis of 9H-Carbazole, 3,6,9-triphenyl- involves complex chemical reactions. For instance, copper (II) complexes of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone (Cu-CCPTSC) have been synthesized and characterized . Another study involved introducing a pyridine group into the core structure as an electron-withdrawing unit and varying the substitution position of tercarbazole (TCz) .Molecular Structure Analysis

The molecular formula of 9H-Carbazole, 3,6,9-triphenyl- is C54H35N3 . It is a complex organic compound with a unique structure that contributes to its properties and applications.Chemical Reactions Analysis

The chemical reactions involving 9H-Carbazole, 3,6,9-triphenyl- are complex and varied. For example, it has been found that the electric field-induced reorientation of heterocycles modulates charge transport, and trapping/detrapping of charges in localized states within the bulk of the polymer .Physical And Chemical Properties Analysis

9H-Carbazole, 3,6,9-triphenyl- exhibits good thermal stability with high glass transition temperatures . The incorporation of the carbazole heterocycle, as a functional charge carrier transporting unit attached to a saturated polymethacrylamide backbone by a flexible alkyl chain, facilitates resistive switching by the applied voltage .Direcciones Futuras

The future of 9H-Carbazole, 3,6,9-triphenyl- lies in its potential applications in optoelectronic devices. The structural adaptability of the carbazole with the 3,6-substitution makes it an outstanding candidate for integration into polymers and also possesses improved stability and triplet energy . The role of intramolecular charge transfer (ICT) was highlighted by donor–acceptor architectures with tailoring energy levels to extract their advantageous physicochemical characteristics and optimized performances .

Propiedades

IUPAC Name |

3,6,9-triphenylcarbazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H21N/c1-4-10-22(11-5-1)24-16-18-29-27(20-24)28-21-25(23-12-6-2-7-13-23)17-19-30(28)31(29)26-14-8-3-9-15-26/h1-21H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXWYFQBRDBHKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454476 |

Source

|

| Record name | 9H-Carbazole, 3,6,9-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Carbazole, 3,6,9-triphenyl- | |

CAS RN |

215502-76-4 |

Source

|

| Record name | 9H-Carbazole, 3,6,9-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methoxy-9H-pyrido[3,4-b]indole](/img/structure/B1609680.png)

![N-(2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide](/img/structure/B1609682.png)

![(4S,6S)-N-ethyl-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine](/img/structure/B1609695.png)